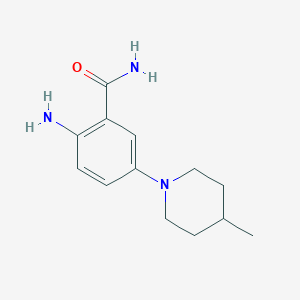

2-Amino-5-(4-methylpiperidinyl)benzamide

Description

2-Amino-5-(4-methylpiperidinyl)benzamide is a benzamide derivative featuring a 4-methylpiperidinyl substituent at the 5-position of the benzamide ring and an amino group at the 2-position. This compound belongs to a class of molecules frequently explored for their pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and fluorescence-based applications.

The 4-methylpiperidinyl group contributes to the molecule’s conformational flexibility and lipophilicity, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-amino-5-(4-methylpiperidin-1-yl)benzamide |

InChI |

InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)10-2-3-12(14)11(8-10)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |

InChI Key |

KAAJPGPDKJDBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism: 5-Amino-2-(2-methylpiperidin-1-yl)benzamide

This compound (CAS: 694456-64-9) differs from 2-Amino-5-(4-methylpiperidinyl)benzamide in the placement of the methylpiperidinyl group (2-methylpiperidinyl at position 2 vs. 4-methylpiperidinyl at position 5). The positional shift impacts molecular interactions:

Substituent Diversity: 2-Amino-5-(4-methyl-1H-imidazol-1-yl)benzamide

Replacing the 4-methylpiperidinyl group with a 4-methylimidazolyl group (CAS: KB-167179) introduces a heteroaromatic ring. Key differences include:

- Electron Density : The imidazole ring enhances hydrogen-bonding capacity, which may improve interactions with enzymes like histone deacetylases (HDACs) or PCAF HAT .

- Biological Activity : Imidazole-containing benzamides are often prioritized for kinase or protease inhibition, whereas piperidinyl derivatives are explored for GPCR modulation .

Functional Comparisons

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-hexanoylamino derivatives) show ~60–79% inhibition at 100 µM, with activity dependent on the 2-acylamino group rather than chain length. In contrast, this compound lacks an acyl chain, suggesting distinct inhibition mechanisms .

- The 4-methylpiperidinyl group may sterically hinder interactions with HDAC catalytic pockets .

Receptor Modulation

- mGlu5 PAMs : Benzamide-based positive allosteric modulators (e.g., CPPHA analogues) require specific substitutions for potency (EC₅₀ ≤1 µM). The 4-methylpiperidinyl group’s bulkiness may reduce efficacy compared to smaller substituents .

- P2X7 Antagonism : Pfizer’s benzamide inhibitors (e.g., US20070142329A1) share structural similarities with BzATP but differ in R-group modifications. The 4-methylpiperidinyl group’s basicity could enhance P2X7 receptor affinity relative to neutral substituents .

Data Tables

Table 1: Key Properties of Selected Benzamide Derivatives

Table 2: Photophysical Properties

| Compound | Quantum Yield (%) | Detection Range (µg/mL) | Application | Reference ID |

|---|---|---|---|---|

| This compound | 4.6 | 1–40 | Insulin fibril detection | |

| Acetanilide | ~3–4 | N/A | Reference fluorophore |

Research Findings and Limitations

- Regression Model Limitations : Predictive models for benzamide dyes perform poorly for piperazinyl or bulky aromatic substituents, underscoring challenges in modeling 4-methylpiperidinyl derivatives .

- Synthetic Challenges: Position-specific substitutions (e.g., 5 vs. 2) require tailored reaction conditions, as seen in the synthesis of 2-amino-5-(4-chlorobutoxy)-N-(4-phenoxyphenyl)benzamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.